molecular formula C7H15ClN2O3S B10826842 Ethyl cysteinate methylcarbamate hydrochloride CAS No. 51785-99-0

Ethyl cysteinate methylcarbamate hydrochloride

Cat. No.: B10826842
CAS No.: 51785-99-0
M. Wt: 242.72 g/mol
InChI Key: LYLDPAYWSCPRTI-JEDNCBNOSA-N
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Preparation Methods

The synthesis of NSC-303861 involves the esterification of L-cysteine with ethyl alcohol, followed by the introduction of an N-methylcarbamate group. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification and carbamation processes. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

NSC-303861 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The N-methylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NSC-303861 has been extensively studied for its oncolytic activity. It has shown significant cytotoxicity against various cancer cell lines, including human mammary tumor xenografts and murine leukemia. The compound has also demonstrated moderate antitumor activity against other types of cancer, such as sarcoma. In addition to its anticancer properties, NSC-303861 has been investigated for its potential use in inhibiting enzymes involved in purine nucleotide biosynthesis, making it a valuable tool in biochemical research .

Mechanism of Action

The mechanism of action of NSC-303861 involves its role as an L-glutamine antagonist. The compound selectively inhibits enzymes required for purine nucleotide biosynthesis, such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase. This inhibition leads to a decrease in the levels of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the cytotoxic effects observed in cancer cells. The compound also affects the pools of L-glutamine and L-glutamate in tumors, further contributing to its anticancer activity .

Comparison with Similar Compounds

NSC-303861 can be compared to other L-cysteine derivatives and glutamine antagonists. Similar compounds include:

    L-cysteine ethyl ester: A precursor in the synthesis of NSC-303861.

    Acivicin: Another L-glutamine antagonist with similar inhibitory effects on purine nucleotide biosynthesis.

    Methionine sulfoximine: An inhibitor of glutamine synthetase, affecting glutamine metabolism.

NSC-303861 is unique in its specific combination of L-cysteine ethyl ester and N-methylcarbamate, which contributes to its distinct mechanism of action and therapeutic potential .

Properties

CAS No.

51785-99-0

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.72 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c1-3-12-6(10)5(8)4-13-7(11)9-2;/h5H,3-4,8H2,1-2H3,(H,9,11);1H/t5-;/m0./s1

InChI Key

LYLDPAYWSCPRTI-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CSC(=O)NC)N.Cl

Canonical SMILES

CCOC(=O)C(CSC(=O)NC)N.Cl

Origin of Product

United States

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